BenchChemオンラインストアへようこそ!

4-Iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde

Halogen bonding Nuclear quadrupole coupling Crystal engineering

4-Iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde (CAS 2054952-99-5) is a heterocyclic building block belonging to the 4-halopyrazole-5-carbaldehyde subclass. It is defined by a pyrazole core bearing an iodine atom at position 4, an isopropyl group at N-1, and a formyl group at C-5, with a molecular formula of C₇H₉IN₂O, molecular weight of 264.06 g/mol, predicted boiling point of 309.7±27.0°C, predicted density of 1.81±0.1 g/cm³ (XLogP3 = 1.4), and typical commercial purity of ≥95%.

Molecular Formula C7H9IN2O
Molecular Weight 264.06 g/mol
Cat. No. B15112462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde
Molecular FormulaC7H9IN2O
Molecular Weight264.06 g/mol
Structural Identifiers
SMILESCC(C)N1C(=C(C=N1)I)C=O
InChIInChI=1S/C7H9IN2O/c1-5(2)10-7(4-11)6(8)3-9-10/h3-5H,1-2H3
InChIKeyQISQWZPBWPKKHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde: Core Physicochemical and Structural Identity for Procurement Specification


4-Iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde (CAS 2054952-99-5) is a heterocyclic building block belonging to the 4-halopyrazole-5-carbaldehyde subclass . It is defined by a pyrazole core bearing an iodine atom at position 4, an isopropyl group at N-1, and a formyl group at C-5, with a molecular formula of C₇H₉IN₂O, molecular weight of 264.06 g/mol, predicted boiling point of 309.7±27.0°C, predicted density of 1.81±0.1 g/cm³ (XLogP3 = 1.4), and typical commercial purity of ≥95% . The compound is structurally distinct from its close analogs such as 4-bromo-1-isopropyl-1H-pyrazole-5-carbaldehyde (MW 217.06) and 4-chloro-1-isopropyl-1H-pyrazole-5-carbaldehyde (MW 172.61), with the iodine substituent conferring fundamentally different reactivity in cross-coupling, halogen bonding, and biological target engagement .

Why 4-Iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde Cannot Be Replaced by 4-Bromo or 4-Chloro Analogs in Critical Applications


The presence of iodine at the 4-position, rather than bromine or chlorine, is not a trivial substitution. In palladium-catalyzed transformations, the order of C–X bond reactivity is I > Br ≫ Cl, meaning that iodo-derivatives offer orthogonal chemoselectivity: the C–I bond can be left intact during C–H arylation at C-5 and subsequently exploited for a second, independent cross-coupling to generate unsymmetrical diarylated pyrazoles, a capability not available with bromo or chloro analogs [1][2]. Furthermore, iodine's larger polarizable surface enhances halogen-bond donor strength (quantified by nuclear quadrupole coupling constants) and increases potency against metalloenzyme targets such as alcohol dehydrogenase relative to the corresponding bromo-derivatives [2][3]. These performance divergences translate directly into experimental outcomes: compound library diversity, synthetic route economy, and target binding affinity all depend on the specific halogen identity [1][3].

Quantitative Differentiation Evidence: 4-Iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde vs. Comparator Compounds


Halogen Bond Donor Strength: Nuclear Quadrupole Coupling Constant χₐₐ Proof of Superior σ-Hole Character

The ¹²⁷I nuclear quadrupole coupling constant χₐₐ of the 4-iodopyrazole core is 2007.86(9) MHz, compared with 590.18(1) MHz for the ⁷⁹Br χₐₐ of 4-bromopyrazole—a 3.4-fold higher value [1][2]. The magnitude of χₐₐ(X) directly reflects the electric field gradient at the halogen nucleus and correlates with σ-hole depth, the principal driver of halogen-bond donor strength [1]. This places 4-iodopyrazole among the strongest neutral halogen-bond donors comparable to CF₃I, whereas 4-bromopyrazole aligns with the weaker CH₃Br class [1].

Halogen bonding Nuclear quadrupole coupling Crystal engineering Supramolecular chemistry

Synthetic Orthogonality: Chemoselective C5 Arylation with Intact C–I Bond Enables Sequential Diversification

Under 1 mol% Pd(OAc)₂/KOAc/DMA at 130°C, 1-benzyl-4-iodopyrazole undergoes regioselective C5 arylation with 4-bromobenzonitrile while preserving the C–I bond, yielding the C5-arylated-4-iodopyrazole (e.g., 89% yield for analog 27) [1]. The retained C–I bond subsequently permits a Suzuki–Miyaura coupling with phenylboronic acid (2 mol% Pd(OAc)₂, K₂CO₃, DMA) to deliver the unsymmetrical C4,C5-diarylpyrazole 33 in 74% yield, an orthogonal diversification sequence inaccessible with 4-bromo or 4-chloro analogs due to their competing C–Br/C–Cl reactivity under the first arylation conditions [1].

Palladium catalysis C–H activation Cross-coupling Pyrazole functionalization

ADH Enzyme Inhibition Potency: 4-Iodopyrazole Ki Value Benchmarked Against the Pharmacologically Relevant 4-Methylpyrazole

The 4-iodopyrazole core exhibits a Ki of 0.0032 mM (apparent value) against human liver alcohol dehydrogenase (ADH) [1], which is approximately 27-fold more potent than 4-methylpyrazole (fomepizole, Ki ≈ 0.085 mM), the clinically approved ADH inhibitor used for ethylene glycol and methanol poisoning [1][2]. While the specific 4-iodo-1-isopropyl-5-carbaldehyde derivative has not been directly assayed, the 4-iodopyrazole pharmacophore is established as the critical potency determinant, with 4-substituted pyrazoles showing the rank order of ADH inhibition potency: I > Br > CH₃ > H [2].

Alcohol dehydrogenase inhibition Enzyme kinetics Metalloenzyme inhibitor Pyrazole pharmacology

Aldo-X Bifunctionality: Validated Versatility in Annulated Heterocycle Construction via Orthogonal Reactive Sites

4-Iodopyrazole-5-carbaldehyde (and its 3-carbaldehyde regioisomer) has been classified as a privileged aldo-X bifunctional building block (AXB3), with the iodine serving as a cross-coupling handle (C–X site) and the aldehyde as a condensation/cycloaddition handle (C=O site) [1]. This dual reactivity has been systematically exploited for the construction of pyrazole-fused polycyclic systems including pyrazolo[4,3-b]pyridines, benzo[b]pyrazolo[4,3-e][1,4]diazepines, and benzo[b]pyrazolo[3,4-f][1,4]oxazepines via consecutive Suzuki coupling, condensation, and 1,3-dipolar cycloaddition sequences [1][2]. Notably, certain cycloaddition pathways exhibit diastereoselectivity favoring the syn isomer [2].

Bifunctional building blocks Heterocycle synthesis Diversity-oriented synthesis AXB3 scaffold

Molecular Weight and Physicochemical Property Differentiation: Implications for ADME-Tox Predictive Screening in Lead Optimization

The progressive halogen substitution from chloro to bromo to iodo at the 4-position on the 1-isopropyl-1H-pyrazole-5-carbaldehyde scaffold produces a monotonic increase in molecular weight (172.61 → 217.06 → 264.06 g/mol), XLogP3 (predicted increase of ~0.3–0.5 units per halogen step), and topological polar surface area (constant at 34.9 Ų for all three analogs) . These shifts in key drug-likeness parameters allow the iodo analog to probe larger, more lipophilic binding pockets while maintaining the same hydrogen-bonding capacity .

Drug-likeness Molecular properties Physicochemical profiling ADME prediction

Validated Application Scenarios for 4-Iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde Based on Quantitative Evidence


Structure-Based Drug Design Leveraging Iodine as an Anomalous Scatterer and Halogen-Bond Anchor

The exceptional halogen-bond donor strength of the 4-iodopyrazole core (χₐₐ = 2007.86 MHz, Section 3, Evidence 1) makes this compound a superior choice for co-crystallization with protein targets where iodine can serve both as a phasing signal (SAD/MAD) and as a strong, directional halogen-bond anchor to backbone carbonyls or side-chain carboxylates. This dual utility is not matched by the bromo analog (χₐₐ = 590.18 MHz).

Diversity-Oriented Synthesis of C4,C5-Diarylpyrazole Libraries via Sequential Orthogonal Coupling

The demonstrated chemoselectivity—C5 arylation without C–I cleavage—permits a single 4-iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde batch to be elaborated into large unsymmetrical diarylpyrazole libraries (Section 3, Evidence 2). This strategy minimizes intermediate isolation steps and maximizes scaffold diversity per gram of purchased starting material.

Alcohol Dehydrogenase (ADH) Inhibitor Probe Development and Ethanol Metabolism Studies

With a core scaffold Ki of 0.0032 mM against human liver ADH (Section 3, Evidence 3), the 4-iodopyrazole motif embedded in this compound provides a >20-fold potency advantage over the 4-methyl clinical benchmark. The aldehyde handle at C-5 further allows conjugation with reporter groups (fluorophores, biotin) or affinity matrices for target engagement and chemoproteomics studies.

Systematic Halogen-Scanning SAR to Map Lipophilic Binding Pocket Tolerance

The clear stepwise increase in molecular weight and lipophilicity across the Cl → Br → I series (Section 3, Evidence 4), with TPSA held constant, allows medicinal chemistry teams to use this compound analog series to correlate halogen size and polarizability with target affinity, cell permeability, and metabolic stability without the confounding effects of altered hydrogen-bonding capacity.

Quote Request

Request a Quote for 4-Iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.